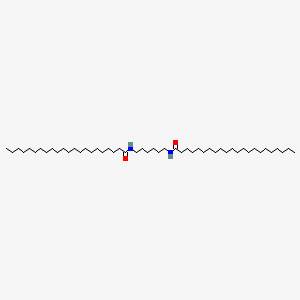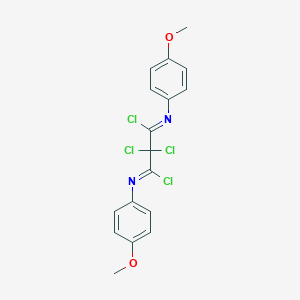
Thiourea, N-(2-methyl-4-oxo-3(4H)-quinazolinyl)-N'-(3-methylphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiourea, N-(2-methyl-4-oxo-3(4H)-quinazolinyl)-N’-(3-methylphenyl)- is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a quinazolinone core and thiourea linkage, makes it a subject of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of thiourea, N-(2-methyl-4-oxo-3(4H)-quinazolinyl)-N’-(3-methylphenyl)- typically involves the reaction of 2-methyl-4-oxo-3(4H)-quinazoline with 3-methylphenyl isothiocyanate. The reaction is usually carried out in an appropriate solvent such as ethanol or acetonitrile under reflux conditions. The product is then purified using recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
Thiourea, N-(2-methyl-4-oxo-3(4H)-quinazolinyl)-N’-(3-methylphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiourea moiety, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of thiourea, N-(2-methyl-4-oxo-3(4H)-quinazolinyl)-N’-(3-methylphenyl)- involves its interaction with specific molecular targets and pathways. The quinazolinone core may interact with enzymes or receptors, leading to modulation of biological activities. The thiourea moiety can form hydrogen bonds or coordinate with metal ions, influencing the compound’s overall activity.
相似化合物的比较
Similar Compounds
Thiourea derivatives: Compounds with similar thiourea linkages but different substituents.
Quinazolinone derivatives: Compounds with the quinazolinone core but different functional groups.
Uniqueness
Thiourea, N-(2-methyl-4-oxo-3(4H)-quinazolinyl)-N’-(3-methylphenyl)- is unique due to its specific combination of the quinazolinone core and thiourea linkage. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Conclusion
Thiourea, N-(2-methyl-4-oxo-3(4H)-quinazolinyl)-N’-(3-methylphenyl)- is a compound of significant interest in various scientific fields Its unique structure and diverse reactivity make it a valuable subject for research in chemistry, biology, medicine, and industry
属性
CAS 编号 |
105886-56-4 |
|---|---|
分子式 |
C17H16N4OS |
分子量 |
324.4 g/mol |
IUPAC 名称 |
1-(2-methyl-4-oxoquinazolin-3-yl)-3-(3-methylphenyl)thiourea |
InChI |
InChI=1S/C17H16N4OS/c1-11-6-5-7-13(10-11)19-17(23)20-21-12(2)18-15-9-4-3-8-14(15)16(21)22/h3-10H,1-2H3,(H2,19,20,23) |
InChI 键 |
ZULHKZAESFLUQI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)NC(=S)NN2C(=NC3=CC=CC=C3C2=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


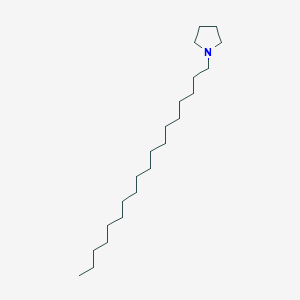
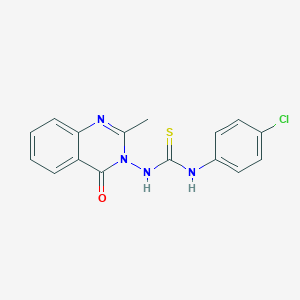

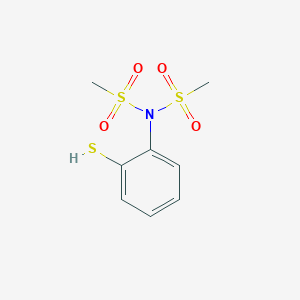

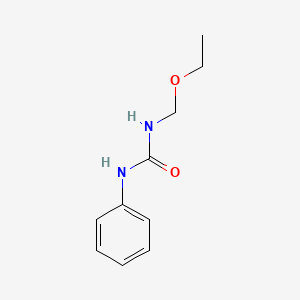
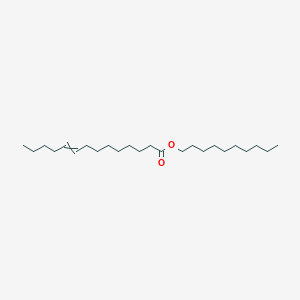
![2,2'-{2-[(Pyridin-4-yl)methylidene]hydrazine-1,1-diyl}diacetic acid](/img/structure/B14342255.png)

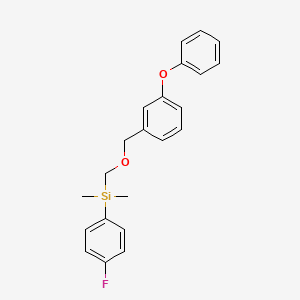
![2-{2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]ethoxy}ethan-1-ol](/img/structure/B14342283.png)
